molecular formula C15H17FN2O B2430358 N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide CAS No. 2188478-18-2

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide

Cat. No. B2430358
CAS RN: 2188478-18-2
M. Wt: 260.312
InChI Key: YMCMBCVAKMZHMF-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in recent years for its potential applications in scientific research. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in marijuana, and has been shown to interact with the same receptors in the brain and body.

Mechanism of Action

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2 in the brain and body. This means that it binds to these receptors and activates them, leading to a variety of physiological effects. Specifically, activation of CB1 receptors in the brain can lead to changes in mood, appetite, and pain perception, while activation of CB2 receptors in the body can modulate immune function and inflammation.
Biochemical and Physiological Effects
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects in both animal and human studies. These include changes in heart rate, blood pressure, body temperature, and respiratory function. It has also been shown to affect neurotransmitter release in the brain, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide is its potency and selectivity for the cannabinoid receptors, which allows for precise manipulation of the endocannabinoid system in laboratory experiments. However, its structural similarity to THC and other cannabinoids can make it difficult to distinguish its effects from those of natural cannabinoids. Additionally, its potential for abuse and dependence means that it must be handled with care in laboratory settings.

Future Directions

There are several potential future directions for research on N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists for the cannabinoid receptors, which could lead to more precise manipulation of the endocannabinoid system. Another area of interest is the investigation of the effects of cannabinoids on specific physiological processes, such as inflammation or pain perception. Finally, there is potential for the development of new therapeutic agents based on the structure and activity of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide and other synthetic cannabinoids.

Synthesis Methods

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide can be synthesized using a multi-step process that involves several chemical reactions. The starting material is 3,5-dimethylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-cyano-2,2-dimethylcyclopropane in the presence of a base to form the intermediate product. Finally, the intermediate is reacted with 4-fluoroaniline to yield N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide has been used in scientific research to study the effects of cannabinoids on the brain and body. Specifically, it has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain sensation, appetite regulation, and mood.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-9-5-11(6-10(2)12(9)16)13(19)18-15(8-17)7-14(15,3)4/h5-6H,7H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCMBCVAKMZHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)NC2(CC2(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide

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